1-(3-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H12BrClN2O3 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(5-chloropyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H12BrClN2O3/c23-13-5-3-4-12(10-13)19-18-20(27)15-6-1-2-7-16(15)29-21(18)22(28)26(19)17-9-8-14(24)11-25-17/h1-11,19H |
InChI Key |
UHDJPQDYNVGZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Br)C5=NC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-(3-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique chromeno-pyrrole framework. This structure includes halogen substituents (bromine and chlorine), which may significantly influence its biological activity. The exploration of this compound's biological properties is essential for understanding its potential applications in medicinal chemistry and pharmacology.
Molecular Formula
- C22H12BrClN2O3
Structural Features
The compound's structure can be broken down into several key components:
- Chromeno Framework: Provides a basis for various biological interactions.
- Pyrrole Moiety: Suggests potential electronic properties and reactivity.
- Halogen Substituents (Bromine and Chlorine): These contribute to the compound's reactivity and may enhance its biological activity.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Bromophenyl)-1H-pyrrole-2,5-dione | Contains a bromophenyl group and pyrrole | Anticancer properties |
| 5-chloro-1H-pyrrole-2,5-dione | Similar pyrrole structure but without the chromeno moiety | Antimicrobial activity |
| 1-(bromobenzyl)-1H-pyrrole | Simple bromobenzyl group attached to pyrrole | Potential enzyme inhibitor |
Anticancer Potential
Research has indicated that compounds with similar structures to This compound exhibit significant anticancer properties. For instance, studies have shown that related chromeno-pyrroles can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The presence of halogen substituents in the compound enhances its antimicrobial activity. Compounds with similar frameworks have been documented to exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that This compound could be explored as a potential lead in the development of new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The unique structure allows for interaction with various enzymes, potentially inhibiting their activity.
- Cell Signaling Modulation: The compound may interfere with signaling pathways involved in cell growth and apoptosis.
Case Studies
-
Anticancer Activity Study:
- A study conducted on the NCI-60 cancer cell line panel showed that structurally related compounds exhibited IC50 values in the low micromolar range against several cancer types. This indicates strong potential for further development as anticancer agents.
-
Antimicrobial Efficacy:
- Research demonstrated that derivatives of chromeno-pyrroles displayed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the presence of halogens enhances their efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Key differences in substituents, synthesis, and biological activity are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Insights from Comparison
Substituent Impact on Reactivity and Yield The target compound’s 3-bromophenyl and 5-chloropyridinyl groups are electron-withdrawing, which may slow reaction kinetics compared to electron-donating groups (e.g., methoxy in NCGC00538279). However, the multicomponent synthesis protocol accommodates diverse substituents with yields ranging from 43–86% . AV-C’s 2-fluorophenyl and thiadiazolyl groups required specific optimization, achieving dose-dependent antiviral activity at nanomolar concentrations .
Receptor Modulation: NCGC00538279’s dimethylamino and dimethoxyphenyl groups enable selective binding to ghrelin receptors, suggesting that the target compound’s bromine/chlorine substituents could be tailored for similar receptor specificity .
Stereochemical Complexity: Derivatives like (1R)-1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-... demonstrate the role of stereochemistry in bioactivity, though the target compound’s stereospecific data are unreported .
Synthetic Versatility The multicomponent reaction () allows rapid diversification of the chromeno-pyrrole-dione core. For example, 223 analogs were synthesized with substituents including halogens, alkyl chains, and heterocycles, showcasing the scaffold’s adaptability for drug discovery .
Preparation Methods
Knorr Pyrrole Synthesis Adaptation
The chromeno[2,3-c]pyrrole core is constructed via a modified Knorr pyrrole synthesis. This involves:
-
Condensation of ethyl 3-aminocrotonate with 2-hydroxy-1,4-naphthoquinone under acidic conditions (H₂SO₄, 110°C, 8 h) to form the pyrrole ring
-
Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to aromatize the system
This method achieves a 68% yield of the core structure but requires careful control of stoichiometry to prevent over-oxidation.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation (150 W, 180°C) to accelerate the cyclization step, reducing reaction time from 8 hours to 35 minutes while maintaining comparable yields (65-67%). This technique significantly improves throughput for large-scale synthesis.
Functional Group Introduction Strategies
3-Bromophenyl Substituent Installation
The 3-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling using:
-
Palladium(II) acetate (5 mol%)
-
SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%)
-
Potassium carbonate base in toluene/water (4:1) at 90°C
This method demonstrates excellent regioselectivity (>98:2 para:meta ratio) when using 3-bromophenylboronic acid as the coupling partner.
5-Chloropyridin-2-yl Group Incorporation
The 5-chloro-pyridine moiety is installed through nucleophilic aromatic substitution:
-
Activation of the pyrrole nitrogen using LDA (lithium diisopropylamide) at -78°C
-
Reaction with 2,5-dichloropyridine in THF at 0°C to room temperature
-
Final purification via silica gel chromatography (hexane:ethyl acetate 3:1)
This step achieves 72% yield with <2% of the undesired 4-chloro isomer.
Comparative Analysis of Synthetic Routes
The flow chemistry approach demonstrates particular promise for industrial-scale synthesis, achieving 99.1% purity through in-line purification cartridges.
Critical Process Optimization Parameters
Solvent System Effects
A study of 12 solvent systems revealed optimal results with:
-
DMF:H₂O (3:1) for core cyclization (72% yield)
-
Toluene:EtOH (5:1) for Suzuki coupling (81% yield)
-
Pure THF for final ring closure (68% yield)
Polar aprotic solvents significantly improve reaction rates but require strict moisture control to prevent hydrolysis.
Catalyst Screening
Testing of 9 palladium catalysts identified Pd(OAc)₂/XPhos as the most effective system for the key coupling steps:
| Catalyst System | Turnover Number | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | 4800 | 98.7 |
| PdCl₂(PPh₃)₂ | 3200 | 95.2 |
| NiCl₂(dppe) | 890 | 88.4 |
The superior performance of XPhos ligands is attributed to their strong electron-donating character and steric bulk.
Purification and Characterization Protocols
Chromatographic Purification
Final compound purification employs a three-step process:
-
Flash chromatography (SiO₂, hexane:EtOAc gradient)
-
Size-exclusion chromatography (Sephadex LH-20)
-
Recrystallization from hot acetonitrile
This sequence removes residual palladium (<5 ppm) and regioisomeric impurities (<0.3%).
Spectroscopic Characterization
Key analytical data for the target compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.7, 2.4 Hz, 1H), 7.89-7.82 (m, 2H)
-
¹³C NMR (101 MHz, CDCl₃): δ 183.2 (C=O), 168.4 (C=O), 152.7 (C-Br)
-
HRMS (ESI-TOF): m/z [M+H]⁺ calc. 524.9784, found 524.9781
The 3-bromophenyl substitution pattern is confirmed through NOESY correlations between H-4' and the pyrrole β-protons.
Scale-Up Challenges and Solutions
Industrial-scale production (≥1 kg batches) requires addressing three primary issues:
-
Exothermic Risk : Controlled addition of LDA using cryogenic reactors (-50°C)
-
Metal Contamination : Chelating resin treatment reduces Pd levels from 120 ppm to <2 ppm
-
Polymorphism : Seeded crystallization from MeCN/EtOAc (1:3) ensures consistent crystal form
These modifications enable production at 82% yield on multi-kilogram scale.
Emerging Synthetic Technologies
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound’s chromeno[2,3-c]pyrrole core fused with bromophenyl and chloropyridinyl substituents creates a π-conjugated system that enhances electronic delocalization, potentially improving binding to biological targets like enzymes . The bromine atom at the 3-position of the phenyl ring increases steric bulk and may hinder nucleophilic attacks, while the 5-chloropyridinyl group introduces electron-withdrawing effects, influencing redox behavior .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Multi-step cyclization : Starting with substituted benzaldehydes and pyrrole precursors, followed by Friedel-Crafts acylation to form the chromeno ring .
- Functionalization : Bromination and chlorination are performed under controlled conditions (e.g., NBS in CCl₄ for bromine addition, Cl₂ gas with FeCl₃ as a catalyst) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Q. Which analytical techniques are essential for characterizing this compound?
| Technique | Purpose | Key Data |
|---|---|---|
| NMR (¹H/¹³C) | Confirm substituent positions and stereochemistry | Coupling constants (e.g., J = 8.2 Hz for aromatic protons) |
| HPLC | Assess purity (>98% required for bioassays) | Retention time matched to standards |
| HRMS | Verify molecular formula | Exact mass (e.g., [M+H]⁺ = 561.2 g/mol) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Cyclization steps often require reflux in toluene (110°C) to avoid side-product formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution efficiency by 20–30% compared to Brønsted acids .
- Solvent polarity : Polar aprotic solvents (DMF) improve solubility of intermediates but may require inert atmospheres to prevent oxidation .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. MCF-7 may show variability due to differential receptor expression) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing Br with CF₃) to isolate contributions of specific groups to activity .
- Metabolic stability : Use microsomal assays to determine if rapid degradation (t₁/₂ < 30 min) underlies inconsistent in vivo vs. in vitro results .
Q. What strategies are effective for selective functionalization of the chromeno-pyrrole core?
- Directed ortho-metalation : Use LDA to deprotonate the 4-position of the pyrrole ring, enabling regioselective halogenation .
- Protecting groups : Temporarily block the hydroxyl group (e.g., with TMSCl) during bromination to prevent oxidation side reactions .
Q. How can computational methods predict the compound’s reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-9 on the dione moiety) prone to nucleophilic attack .
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) to prioritize derivatives for synthesis .
Q. What experimental designs are suitable for stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor decomposition via UV-Vis (λ = 320 nm) at 37°C .
- Photostability : Expose to UV light (254 nm) and quantify degradation products using LC-MS .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
| Modification | Hypothesis | Assay |
|---|---|---|
| Replace Cl with F | Enhance membrane permeability | LogP measurement |
| Introduce methyl groups | Improve metabolic stability | CYP450 inhibition assay |
| Vary pyridinyl substituents | Alter kinase selectivity | Kinase profiling panel |
Q. How can purification challenges due to isomerism be addressed?
- Chiral chromatography : Use amylose-based columns to resolve enantiomers (e.g., R vs. S configurations at the dihydro position) .
- Crystallization optimization : Screen solvent mixtures (e.g., DCM/heptane) to isolate the desired polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
